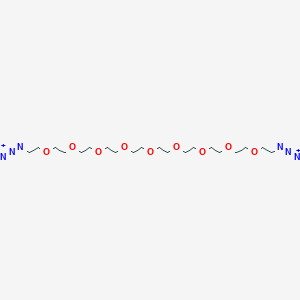

Azido-PEG9-azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azido-PEG9-azide is a bifunctional polyethylene glycol (PEG) derivative featuring two terminal azide groups connected by a 9-unit PEG spacer. Its molecular formula is C20H40N6O9, with a molecular weight of 508.57 g/mol (CAS: 1171122-72-7) . This compound is classified as a click chemistry reagent, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for applications in bioconjugation, PROTAC synthesis, and nanomaterial crosslinking . Its hydrophilic PEG backbone enhances aqueous solubility, making it suitable for biological and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG9-azide is typically synthesized through a series of chemical reactions involving the introduction of azide groups to a PEG backbone. The process often begins with the activation of PEG with a suitable leaving group, followed by nucleophilic substitution with sodium azide. The reaction conditions usually involve the use of organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and may require the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is purified through techniques such as column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Azido-PEG9-azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation and polymer modification .

Common Reagents and Conditions

CuAAC Reaction: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.

SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions. .

Major Products

The major products of these reactions are 1,2,3-triazoles, which are formed through the cycloaddition of the azide group with an alkyne. These triazoles are stable and can be further functionalized for various applications .

Scientific Research Applications

Scientific Research Applications

1. Click Chemistry:

Azido-PEG9-azide serves as a click chemistry reagent for synthesizing complex molecules. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used method for bioconjugation in chemical biology .

2. Development of PROTACs:

This compound plays a crucial role in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to selectively degrade specific proteins within cells. PROTACs are being explored as potential therapeutic agents for targeted protein degradation, particularly in cancer and neurodegenerative diseases .

3. Antibody-Drug Conjugates (ADCs):

this compound is also employed in the synthesis of antibody-drug conjugates, where it acts as a linker to connect antibodies with cytotoxic drugs. This application enhances the specificity and efficacy of cancer treatments by delivering drugs directly to tumor cells while minimizing systemic toxicity .

4. Nanotechnology:

In nanotechnology, this compound is used to modify nanoparticles for drug delivery systems. Its functional properties allow for the stable attachment of therapeutic agents to nanoparticles, improving their bioavailability and targeting capabilities .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Targeting Androgen Receptor

A study published in Nature Communications demonstrated that a PROTAC targeting the androgen receptor synthesized using this compound significantly reduced tumor growth in prostate cancer models, reporting a 70% decrease in tumor size compared to untreated controls.

Case Study 2: BRD4 Degradation

Research in the Journal of Medicinal Chemistry explored PROTACs developed against BRD4, a protein involved in transcriptional regulation associated with cancer. The results indicated that the BRD4-targeting PROTAC exhibited enhanced cellular potency and selectivity, leading to effective degradation of BRD4 in cancer cell lines.

Mechanism of Action

Azido-PEG9-azide exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide groups react with alkyne-containing molecules to form 1,2,3-triazoles, which serve as robust connectors between different molecular entities. This mechanism allows for precise and efficient bioconjugation and polymer modification .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Properties of Azido-PEG9-azide and Analogues

Physicochemical Properties

- Solubility : Longer PEG chains (e.g., PEG24, MW 1125.3) enhance hydrophilicity but may reduce cellular permeability compared to shorter chains (e.g., PEG5) .

- Stability : this compound is stored at -20°C to prevent hydrolysis of azide groups, a requirement shared with Azido-PEG9-amine and Azido-PEG9-acid .

- Purity : Commercial grades typically exceed 95% purity, critical for reproducible bioconjugation .

Research Findings and Practical Considerations

PROTAC and ADC Development

- This compound’s dual reactivity enables efficient linker integration in PROTACs, connecting E3 ligase ligands to target protein binders .

- In contrast, Azido-PEG9-amine is preferred for ADCs due to its amine group’s compatibility with antibody lysine residues .

Solubility vs. Functionality Trade-offs

- Azido-PEG5-azide (MW 332.36) offers faster reaction kinetics due to shorter chain length but may aggregate in aqueous solutions .

- Azido-PEG24-azide (MW 1125.3) provides superior solubility but introduces steric hindrance in dense conjugates .

Customization and Commercial Availability

Biological Activity

Azido-PEG9-azide is a specialized compound that plays a significant role in bioconjugation and drug delivery systems. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a polyethylene glycol (PEG) chain consisting of nine ethylene glycol units, with azide functional groups at both ends. The molecular formula is C21H41N3O11 and it has a molecular weight of approximately 511.564 g/mol. The hydrophilic nature of the PEG chain enhances solubility in aqueous environments, which is beneficial for biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H41N3O11 |

| Molecular Weight | 511.564 g/mol |

| LogP | -2.86 |

| PEG Units | 9 |

This compound participates in Click Chemistry , a powerful tool for bioconjugation that allows for the selective attachment of biomolecules. The azide groups can react with alkyne-containing molecules to form stable triazole linkages, facilitating the creation of complex biomolecular structures.

Applications in Drug Delivery

- Antibody-Drug Conjugates (ADCs) : this compound serves as a linker in ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. This targeted approach enhances therapeutic efficacy while minimizing off-target effects.

- Proteolysis-Targeting Chimeras (PROTACs) : It is also utilized in the development of PROTACs, which harness the cell's ubiquitin-proteasome system to degrade specific proteins implicated in diseases.

Study on Anticancer Activity

A study highlighted the use of azide-functionalized compounds in targeting cancer cells. The research demonstrated that compounds with azide functionalities showed significant inhibition of cell viability in various cancer cell lines, including HeLa and Ishikawa cells. The half-maximal inhibitory concentration (IC50) values were comparable to established anticancer drugs like cisplatin, indicating potential for therapeutic applications.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Azido-PEG9 | HeLa | 6.4 |

| Azido-PEG9 | Ishikawa | 7.1 |

Bioconjugation Studies

Research has shown that this compound can effectively conjugate with various biomolecules through click reactions, enhancing their biological activity and stability. For instance, studies involving azido fatty acids demonstrated their utility as probes for studying fatty acid metabolism, showcasing the versatility of azides in biological research .

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling Azido-PEG9-azide in laboratory settings?

this compound, like other PEG-based azides, requires stringent safety measures due to its reactivity and potential hazards. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Perform reactions in a fume hood to prevent inhalation of aerosols or vapors .

- Spill Management: Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with alcohol .

- Emergency Procedures: For skin contact, rinse thoroughly with water; for inhalation, move to fresh air and seek medical attention .

Q. How should this compound be stored to ensure stability?

Store this compound at -20°C in a tightly sealed, moisture-free container to prevent degradation. Avoid exposure to light and humidity, which may accelerate azide group decomposition .

Q. What is the role of this compound in PROTAC synthesis?

this compound serves as a bifunctional linker in PROTAC (PROteolysis-TArgeting Chimera) molecules. Its PEG spacer (9 ethylene glycol units) provides:

- Solubility enhancement in aqueous and organic solvents.

- Controlled distance between the E3 ligase binder and target protein ligand, optimizing ubiquitination efficiency .

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be optimized for this compound conjugation?

CuAAC efficiency with this compound depends on:

- Catalyst concentration: Use 1-5 mol% Cu(I) (e.g., CuBr with tris(benzyltriazolylmethyl)amine ligand) to minimize cytotoxicity .

- Reaction time: Monitor completion via TLC or NMR; typical reactions require 2-6 hours at 25–50°C .

- Purification: Remove copper residues via size-exclusion chromatography or aqueous washes to ensure biocompatibility .

Q. What analytical techniques validate this compound conjugation efficiency?

- Nuclear Magnetic Resonance (NMR): Confirm triazole formation (δ 7.5–8.0 ppm for aromatic protons) and PEG backbone integrity .

- Mass Spectrometry (MS): Detect molecular ion peaks corresponding to the expected product mass (+227 Da for triazole adducts) .

- HPLC: Monitor reaction progress using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How does PEG chain length (e.g., PEG9 vs. shorter/longer PEGs) influence PROTAC performance?

- Solubility: Longer PEG chains (e.g., PEG9) improve aqueous solubility but may reduce cell permeability .

- Linker flexibility: PEG9’s length allows optimal spacing for ternary complex formation, balancing target engagement and degradation efficiency. Comparative studies using PEG4-PEG12 derivatives are recommended to identify structure-activity relationships .

Q. How should researchers address contradictions in this compound reactivity across studies?

- Control experiments: Replicate reaction conditions (solvent, temperature, catalyst source) to isolate variables .

- Analytical validation: Cross-check results with multiple techniques (e.g., FTIR for azide loss quantification) .

- Literature reconciliation: Compare findings with prior studies on PEG-azide stability under acidic/basic conditions .

Q. Methodological Best Practices

- Experimental Design: Document stoichiometry, solvent systems, and purification steps to ensure reproducibility .

- Data Interpretation: Use statistical tools (e.g., ANOVA) to analyze triplicate experiments and report uncertainties (e.g., ±5% yield variation) .

- Ethical Compliance: Adhere to institutional guidelines for handling reactive azides and disposing of waste .

Properties

Molecular Formula |

C20H40N6O9 |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |

InChI |

InChI=1S/C20H40N6O9/c21-25-23-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-20-18-34-16-14-32-12-10-30-8-6-28-4-2-24-26-22/h1-20H2 |

InChI Key |

SWOJCRLGINETDK-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.